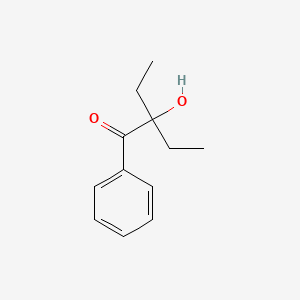

2-Ethyl-2-hydroxy-1-phenylbutan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethyl-2-hydroxy-1-phenylbutan-1-one is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

2-Ethyl-2-hydroxy-1-phenylbutan-1-one serves as an intermediate in the synthesis of various organic compounds. Its hydroxyl group allows for further functionalization, making it a valuable building block in organic chemistry.

Pharmaceutical Applications

The compound exhibits potential in pharmaceutical research due to its structural characteristics that can influence biological activity. Studies have indicated its role in synthesizing derivatives with antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against Gram-positive bacteria. One derivative showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.

Case Study: Anti-inflammatory Properties

In an experimental model of arthritis, administration of a derivative based on this compound resulted in a significant reduction in paw swelling and inflammatory markers, suggesting therapeutic potential for inflammatory diseases.

Cosmetic and Fragrance Industry

The compound is used extensively in the cosmetic industry as a fragrance component due to its pleasant scent profile. It is incorporated into various products including perfumes, lotions, and cleaning agents.

Applications in Cosmetic Formulations

- Fragrance Component : Used in perfumes and personal care products.

- Stabilizer : Acts as a stabilizing agent in formulations to enhance shelf life.

Recent research emphasizes the versatility of this compound as a scaffold for drug development. Its unique structure allows for modifications that enhance its efficacy against various biological targets.

Potential Biological Activities

Studies have suggested that modifications to the compound can lead to:

- Enhanced antimicrobial properties.

- Reduced production of pro-inflammatory cytokines.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-2-hydroxy-1-phenylbutan-1-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, starting from phenylacetone and ethyl glyoxylate. Key parameters include:

- Solvent selection : Ethanol or THF for better solubility of intermediates.

- Catalyst choice : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions, depending on the reactivity of precursors.

- Temperature control : Maintain 0–5°C during ketone formation to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) for isolating the hydroxyketone product .

Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of phenylacetone to glyoxylate).

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect a singlet at δ 1.2–1.4 ppm (ethyl -CH₂CH₃), a hydroxyl proton (δ 2.5–3.0 ppm, broad), and aromatic protons (δ 7.2–7.6 ppm, multiplet).

- ¹³C NMR : A carbonyl carbon at δ 205–210 ppm and quaternary carbons at δ 70–80 ppm (hydroxy-bearing carbon) .

- IR : A strong absorption band at ~1700 cm⁻¹ (C=O stretch) and a broad peak at 3200–3600 cm⁻¹ (-OH stretch). Cross-validate with mass spectrometry (ESI-MS) for molecular ion confirmation.

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?

- Methodological Answer :

- LogP : ~1.8–2.0 (predicted via computational tools like ChemAxon), indicating moderate lipophilicity. This affects solvent selection for reactions (e.g., dichloromethane for extraction) .

- Solubility : Low in water (<1 mg/mL), soluble in polar aprotic solvents (DMF, DMSO). For biological assays, use DMSO stock solutions (<5% v/v to avoid cytotoxicity).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, partial charges) to predict electrophilic/nucleophilic sites. For example, the hydroxy group’s electron-donating effect can stabilize intermediates in oxidation reactions .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Validate with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodological Answer :

- Cross-validation : Compare X-ray diffraction data (e.g., bond lengths, angles from SHELXL refinement ) with NMR/IR results. Discrepancies may arise from dynamic effects in solution (e.g., tautomerism).

- Sample purity : Confirm via HPLC (≥95% purity) to rule out impurities skewing spectroscopic signals.

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcome of this compound derivatives?

- Methodological Answer :

- Solvent polarity : Polar solvents (e.g., methanol) stabilize transition states in stereoselective reactions, favoring syn or anti addition.

- Low-temperature kinetics : Conduct reactions at –78°C (dry ice/acetone bath) to trap intermediates and control stereochemistry. Monitor via chiral HPLC .

属性

CAS 编号 |

30239-74-8 |

|---|---|

分子式 |

C12H16O2 |

分子量 |

192.25 g/mol |

IUPAC 名称 |

2-ethyl-2-hydroxy-1-phenylbutan-1-one |

InChI |

InChI=1S/C12H16O2/c1-3-12(14,4-2)11(13)10-8-6-5-7-9-10/h5-9,14H,3-4H2,1-2H3 |

InChI 键 |

AEFIRESPFCLUFO-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC)(C(=O)C1=CC=CC=C1)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。